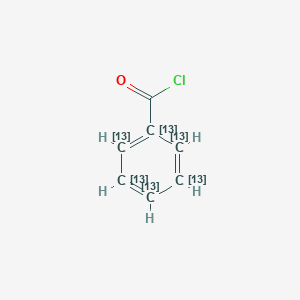

(1,2,3,4,5,6-13C6)Cyclohexatrienecarbonyl chloride

描述

(1,2,3,4,5,6-13C6)Cyclohexatrienecarbonyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C7H5ClO and its molecular weight is 146.52 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Benzoyl Chloride-13C6, also known as (1,2,3,4,5,6-13C6)Cyclohexatrienecarbonyl chloride, is primarily used as a reagent in the synthesis of 13C-labeled opiates, cocaine derivatives, and selected urinary metabolites

Mode of Action

As a labeling reagent, Benzoyl Chloride-13C6 interacts with its targets (opiates, cocaine derivatives, and selected urinary metabolites) by replacing a hydrogen atom with the 13C isotope . This results in a change in the mass of the molecule, which can be detected using mass spectrometry. This allows researchers to track the labeled compound in biological systems.

Biochemical Pathways

The biochemical pathways affected by Benzoyl Chloride-13C6 are those of the compounds it labels. For example, when used to label opiates, it can help elucidate the metabolic pathways of these drugs . The downstream effects would depend on the specific compound being studied.

Pharmacokinetics

The pharmacokinetics of Benzoyl Chloride-13C6 would depend on the compound it is used to labelThe 13c label it imparts can be used to study the adme properties of the labeled compound .

Result of Action

The primary result of Benzoyl Chloride-13C6’s action is the creation of a 13C-labeled version of the target compound . This allows for the tracking and study of the compound in biological systems. The specific molecular and cellular effects would depend on the compound being labeled.

Action Environment

The action of Benzoyl Chloride-13C6 is typically carried out in a laboratory setting. Factors such as temperature, pH, and the presence of other reagents can influence its efficacy and stability. It is typically stored at −20°C .

生物活性

The compound (1,2,3,4,5,6-13C6)Cyclohexatrienecarbonyl chloride is a derivative of cyclohexatriene, a cyclic hydrocarbon that has garnered interest due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of This compound is , indicating the presence of a carbonyl group attached to a cyclohexatriene structure. The isotopic labeling with allows for advanced analytical techniques such as NMR spectroscopy to study its behavior in biological systems.

The biological activity of cyclohexatriene derivatives primarily revolves around their reactivity due to strain in the ring structure. This strain can lead to various chemical reactions that may have biological implications:

- Nucleophilic Additions : Cyclohexatriene derivatives can undergo nucleophilic addition reactions that may result in biologically active compounds.

- Cycloadditions : The ability to participate in cycloaddition reactions expands the potential for synthesizing complex molecules with therapeutic properties.

Case Studies and Experimental Data

- Reactivity Studies : Recent research has demonstrated that 1,2,3-cyclohexatriene and its derivatives can engage in strain-promoted reactions. These reactions include diverse cycloadditions and nucleophilic additions that can yield products with potential biological activity .

- Selectivity in Reactions : Experimental and computational studies indicate that substituted derivatives of cyclohexatriene can exhibit high selectivity in their reactions. This selectivity is crucial for developing compounds with specific biological activities .

-

Potential Applications :

- Anticancer Activity : Some derivatives have shown promise in preliminary studies for their ability to inhibit cancer cell proliferation.

- Antimicrobial Properties : Certain cyclohexatriene derivatives have been evaluated for their antimicrobial effects against various pathogens.

Data Table: Summary of Biological Activities

科学研究应用

Strain-Promoted Reactions

Recent studies have demonstrated that (1,2,3-cyclohexatriene) derivatives can participate in a variety of reactions such as cycloadditions and nucleophilic additions. For instance:

- Cycloaddition Reactions : The compound can undergo [4+2] cycloadditions with dienophiles to form complex cyclic structures. This is particularly valuable in synthesizing polycyclic compounds which are often difficult to achieve through traditional methods .

- Nucleophilic Trapping : The high reactivity allows for nucleophilic trapping reactions where nucleophiles can add to the strained double bonds. This feature enables the synthesis of diverse product scaffolds rapidly .

Multistep Synthesis

The integration of (1,2,3-cyclohexatriene) into multistep synthetic pathways has been explored extensively. Its ability to form complex intermediates aids in constructing topologically intricate molecules that are essential in pharmaceutical development .

Selective Reactions of Substituted Cyclohexatrienes

A study focused on substituted derivatives of cyclohexatriene showed that these compounds could be utilized in regioselective reactions with predictable outcomes. For example:

- Regioselectivity : The introduction of substituents on the cyclohexatriene framework significantly influenced the selectivity of the trapping reactions. Computational studies indicated that steric and electronic factors play crucial roles in determining the reaction pathways .

| Reaction Type | Substituent Type | Selectivity Outcome |

|---|---|---|

| Nucleophilic Addition | Methyl | High regioselectivity |

| Cycloaddition | Phenyl | Moderate regioselectivity |

Synthesis of Complex Scaffolds

The potential for using (1,2,3-cyclohexatrienecarbonyl chloride) in synthesizing complex molecular scaffolds has been highlighted in recent research. The ability to generate diverse cycloadducts from this compound supports its application in developing new materials and pharmaceuticals .

Material Science Applications

In material science, derivatives of cyclohexatriene have been investigated for their properties as monomers in polymer chemistry:

- Polymerization : The strained nature of cyclohexatriene allows it to act as a monomer that can undergo polymerization reactions leading to new polymeric materials with specific mechanical properties .

- Functional Materials : The incorporation of functional groups into the cyclohexatriene structure enhances its utility in creating functional materials for electronics and photonics.

属性

IUPAC Name |

(1,2,3,4,5,6-13C6)cyclohexatrienecarbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO/c8-7(9)6-4-2-1-3-5-6/h1-5H/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASDCCFISLVPSO-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10437409 | |

| Record name | Benzoyl chloride-(ring-13C6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

266308-67-2 | |

| Record name | Benzoyl-1,2,3,4,5,6-13C6 chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=266308-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl chloride-(ring-13C6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 266308-67-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。